5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium
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Overview
Description
5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium typically involves the condensation of 2-aminopyridines with cyclohexanones in the presence of an oxidant such as air oxygen and a mediator like iodine . This reaction tolerates a wide range of substituents on both starting materials and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-methyl-8-amino-5H-pyrido[1,2-a]benzimidazol-10-ium .
Scientific Research Applications
5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: It is being investigated for its antiviral properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium involves its interaction with various molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components . The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar structure and has shown antiviral activity.
2-methylsulfanyl-6-nitro[1,2,4]-triazolo[5,1-c][1,2,4]triazin-7-one: Another structurally related compound with broad-spectrum antiviral action.
Uniqueness
5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N3O2+ |
---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
5-methyl-8-nitropyrido[1,2-a]benzimidazol-5-ium |
InChI |
InChI=1S/C12H10N3O2/c1-13-10-6-5-9(15(16)17)8-11(10)14-7-3-2-4-12(13)14/h2-8H,1H3/q+1 |
InChI Key |
GVVKPLRSCLXWPD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CN2C3=C1C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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